molecular formula C6H13Br B568927 (S)-1-Bromo-2,3-dimethylbutane CAS No. 15164-29-1

(S)-1-Bromo-2,3-dimethylbutane

Cat. No. B568927
CAS RN: 15164-29-1
M. Wt: 165.074
InChI Key: CNNUHHAUPSXEKI-ZCFIWIBFSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound can be made from simpler starting materials. This includes the specific reactions used, the conditions under which these reactions are carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (single, double, triple, ionic, covalent, etc.) that hold these atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes understanding the conditions under which these reactions occur, the products that are formed, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, density, solubility, and reactivity. The compound’s chemical properties would include its acidity or basicity, its redox potential, and its reactivity with other compounds .

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with the body to produce its effects . For a chemical compound, it could refer to how it reacts in a particular chemical reaction.

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. This could include its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information .

properties

IUPAC Name

(2S)-1-bromo-2,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNUHHAUPSXEKI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CBr)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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